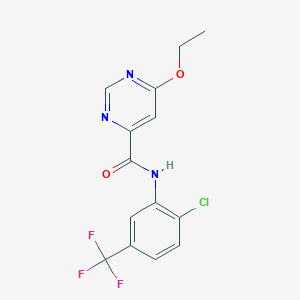

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-ethoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

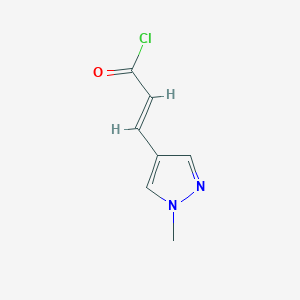

“N-(2-chloro-5-(trifluoromethyl)phenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The phenyl ring is substituted with a chloro group and a trifluoromethyl group, which can significantly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and phenyl rings, the ethoxy group attached to the pyrimidine ring, and the chloro and trifluoromethyl groups attached to the phenyl ring . The presence of these functional groups and the overall structure of the molecule would influence its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The trifluoromethyl group is generally considered to be electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Inhibition of Transcription Factors

- N-(2-chloro-5-(trifluoromethyl)phenyl)-6-ethoxypyrimidine-4-carboxamide has been investigated for its potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is linked to the compound's ability to interfere with specific gene expressions. Modifications at different positions of the pyrimidine ring have shown varying effects on its activity and potential oral bioavailability (Palanki et al., 2000).

Anticancer and Anti-inflammatory Agents

- Derivatives of pyrazolopyrimidines, which are structurally related to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Properties

- Some derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory potential. These compounds have shown promising results in comparison to standard drugs, with a lower risk of causing ulcers (Chhabria et al., 2007).

Microwave-mediated Synthesis

- The compound has also been studied in the context of microwave-mediated synthesis under solvent-free conditions. This approach offers an efficient and environmentally friendly method for the synthesis of novel pyrimido[1,2-a]pyrimidines, demonstrating the compound's versatility in chemical synthesis (Eynde et al., 2001).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially inhibit its function, leading to a disruption in DNA synthesis and repair .

Biochemical Pathways

Given its target, it is likely to impact theDNA synthesis and repair pathways . By inhibiting Thymidylate synthase, the compound could disrupt the production of thymidine monophosphate, a critical component of DNA .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase . This could lead to a disruption in DNA synthesis and repair, potentially causing cell cycle arrest or apoptosis .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKCXYCCGPTNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)

![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)

![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)

![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)

![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2833774.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833776.png)

![3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)